molecular formula C11H10ClN5O2 B5410724 1-{6-Chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione

1-{6-Chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione

Cat. No.: B5410724
M. Wt: 279.68 g/mol
InChI Key: FAWCWHSFVUGSDR-UHFFFAOYSA-N
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Description

The compound “1-(6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione” is a derivative of triazolopyrimidine . Triazolopyrimidines are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Triazolopyrimidines are known to undergo a variety of chemical reactions. For instance, they can react with hydrazonoyl halides to form a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines can be analyzed using spectroscopic characterization . Crystal structure analyses reveal distorted tetrahedral geometries about the central atoms .

Future Directions

Triazolopyrimidines have been the focus of numerous studies due to their versatile biological activities and potential therapeutic applications . Future research may focus on developing new classes of antibacterial agents to fight multidrug-resistant pathogens . Additionally, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues are also areas of interest .

Properties

IUPAC Name

1-(6-chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O2/c1-5-9(12)6(2)17-10(13-5)14-11(15-17)16-7(18)3-4-8(16)19/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWCWHSFVUGSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)N3C(=O)CCC3=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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